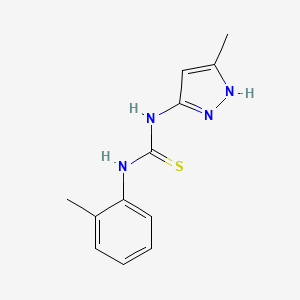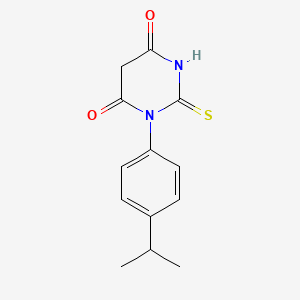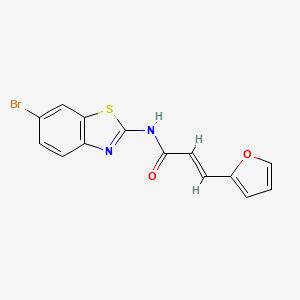![molecular formula C15H14F3NO3S B5751129 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5751129.png)
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of Rho family GTPases, which are important regulators of cellular processes such as cell migration, proliferation, and differentiation. In
作用机制
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 inhibits the activity of Rho family GTPases, which are important regulators of cellular processes such as cell migration, proliferation, and differentiation. Rho GTPases are activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). This compound 1864 inhibits the activity of GEFs, which results in the inactivation of Rho GTPases.
Biochemical and Physiological Effects:
This compound 1864 has been shown to inhibit cell migration and invasion in various cancer cell lines. It has also been shown to inhibit the growth of breast cancer cells in vitro and in vivo. This compound 1864 has been studied in the context of cancer metastasis, and it has been shown to inhibit the formation of metastases in animal models. In addition, this compound 1864 has been shown to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of cardiovascular diseases.
实验室实验的优点和局限性
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. One advantage of using this compound 1864 in lab experiments is that it is a specific inhibitor of Rho family GTPases. However, one limitation of using this compound 1864 is that it may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864. One area of research is the development of more potent and specific inhibitors of Rho family GTPases. Another area of research is the study of the role of Rho family GTPases in other cellular processes, such as cell division and apoptosis. Finally, the therapeutic potential of this compound 1864 in other diseases, such as cardiovascular diseases, should be explored.
合成方法
The synthesis of 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 involves several steps, including the preparation of the starting materials and the final coupling reaction. The starting materials for this compound 1864 synthesis are 4-(trifluoromethyl)benzenesulfonyl chloride and 4-ethoxyaniline. The reaction between these two compounds results in the formation of 4-ethoxy-N-(4-trifluoromethylphenyl)benzenesulfonamide, which is then treated with sodium hydroxide to yield this compound 1864.
科学研究应用
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 1864 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of Rho family GTPases, which are important regulators of cellular processes such as cell migration, proliferation, and differentiation. This compound has been studied in various cancer cell lines, and it has been shown to inhibit cell migration and invasion. This compound 1864 has also been shown to inhibit the growth of breast cancer cells in vitro and in vivo.
属性
IUPAC Name |
4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-2-22-13-7-9-14(10-8-13)23(20,21)19-12-5-3-11(4-6-12)15(16,17)18/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWURWJRNXTWPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5751050.png)
![2-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5751057.png)
![3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5751065.png)
![N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5751070.png)
![2-ethoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5751094.png)

![2,3-dichlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5751105.png)

![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751145.png)
![2-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5751146.png)

![N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5751156.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)
